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Compound of Interest

Compound Name: Methyl 2-acetylisonicotinate

Cat. No.: B157594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylated

pyridine carboxylates, with a focus on 2-acetyl-3-pyridinecarboxylic acid. It includes a

compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, detailed experimental protocols, and a proposed synthetic workflow.

Introduction to Acetylated Pyridine Carboxylates
Acetylated pyridine carboxylates are a class of organic compounds that feature both an acetyl

group and a carboxyl group (or its ester derivative) attached to a pyridine ring. These

bifunctional molecules are of significant interest in medicinal chemistry and materials science

due to the versatile reactivity of their functional groups and the biological importance of the

pyridine scaffold. Accurate spectroscopic characterization is crucial for the confirmation of their

molecular structure and for quality control in their synthesis and application.

Spectroscopic Data of 2-Acetyl-3-pyridinecarboxylic
Acid
2-Acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid) serves as a

representative example for this class of compounds. Its structure and key identifiers are

provided below.

IUPAC Name: 2-acetylpyridine-3-carboxylic acid[1]
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CAS Number: 89942-59-6[1]

Molecular Formula: C₈H₇NO₃[1]

Molecular Weight: 165.15 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules.

Table 1: ¹³C NMR Spectroscopic Data for 2-Acetyl-3-pyridinecarboxylic acid and Related

Compounds
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Compound Position Chemical Shift (δ, ppm)

2-Acetyl-3-pyridinecarboxylic

acid[1]
C2 152.0

C3 126.0

C4 139.0

C5 124.0

C6 154.0

C=O (acetyl) 200.0

CH₃ (acetyl) 28.0

COOH 168.0

2-Acetylpyridine[2] C2 153.6

C3 121.5

C4 136.8

C5 125.6

C6 149.1

C=O 200.3

CH₃ 25.9

2-Pyridinecarboxylic acid

(Picolinic acid)[3]
C2 148.1

C3 124.3

C4 138.6

C5 127.8

C6 146.7

COOH 164.7
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Note: The chemical shifts for 2-Acetyl-3-pyridinecarboxylic acid are estimated based on

available spectral data and comparison with related compounds. The spectrum for 2-

acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic acid in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for Related Compounds

Compound Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-

Acetylpyridine[4]
H3 7.79 d 7.8

H4 7.85 t 7.8

H5 7.42 t 6.5

H6 8.68 d 4.7

CH₃ 2.72 s -

2-

Pyridinecarboxyli

c acid (Picolinic

acid)[3]

H3 8.32 d 7.8

H4 8.04 td 7.7, 1.6

H5 7.76 m -

H6 8.83 d 4.7

COOH 7.31 s -

Note: The spectrum for 2-acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic

acid in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic Infrared Absorption Bands for 2-Acetyl-3-pyridinecarboxylic Acid
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Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (Carboxylic acid) Stretching 3300-2500 (broad)

C-H (Aromatic) Stretching 3100-3000

C-H (Methyl) Stretching 2970-2850

C=O (Ketone) Stretching ~1700

C=O (Carboxylic acid) Stretching ~1710

C=N, C=C (Pyridine ring) Stretching 1600-1450

C-O (Carboxylic acid) Stretching 1320-1210

O-H (Carboxylic acid) Bending 1440-1395 and 950-910

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The electron ionization (EI) mass spectrum of 2-acetyl-3-pyridinecarboxylic acid is

expected to show a molecular ion peak (M⁺) at m/z 165.

Table 4: Expected Mass Spectrometry Fragmentation for 2-Acetyl-3-pyridinecarboxylic Acid

m/z Fragment Ion Fragment Lost

165 [C₈H₇NO₃]⁺ M⁺

150 [C₇H₄NO₃]⁺ •CH₃

122 [C₇H₄NO]⁺ •COOH

105 [C₆H₅N]⁺ •CH₃ and CO₂

78 [C₅H₄N]⁺ -

Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 300 MHz or higher.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 s.

¹³C NMR Spectroscopy:

Spectrometer: 75 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the

ATR crystal and apply pressure.

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind

the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
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Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography

(GC-MS).

Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent (e.g.,

methanol, dichloromethane) into the GC.

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Detection Range: m/z 40-500.

Synthetic Workflow
A plausible synthetic route to 2-acetyl-3-pyridinecarboxylic acid can be envisioned starting from

commercially available 2,3-pyridinedicarboxylic anhydride. This proposed workflow is illustrated

below.

2,3-Pyridinedicarboxylic
anhydride

Monoester-acidRing Opening

Weinreb amide

Amide Formation

2-Acetyl-3-pyridinecarboxylic
acid

Grignard Reaction

1. Ethanol
2. H₂O

1. (COCl)₂, DMF (cat.)
2. MeNH(OMe)·HCl, Pyridine

1. MeMgBr, THF
2. H₃O⁺

Click to download full resolution via product page

Caption: Proposed synthesis of 2-acetyl-3-pyridinecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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